N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide

Catalog No.
S12578798
CAS No.
M.F
C10H10BrClN2O2
M. Wt
305.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroac...

Product Name

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide

IUPAC Name

N-(4-bromophenyl)-2-[(2-chloroacetyl)amino]acetamide

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.55 g/mol

InChI

InChI=1S/C10H10BrClN2O2/c11-7-1-3-8(4-2-7)14-10(16)6-13-9(15)5-12/h1-4H,5-6H2,(H,13,15)(H,14,16)

InChI Key

PEDVNROUBQXDGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CNC(=O)CCl)Br

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide is a chemical compound with the molecular formula C10H10BrClN2O2\text{C}_{10}\text{H}_{10}\text{BrClN}_{2}\text{O}_{2} and a molecular weight of approximately 305.55 g/mol. Its IUPAC name reflects its structure, indicating the presence of a 4-bromophenyl group attached to a chloroacetamide moiety. This compound is characterized by its unique functional groups, which contribute to its chemical reactivity and biological properties.

The primary reactions involving N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide typically include nucleophilic substitutions and acylation reactions. For instance, it can react with nucleophiles due to the electrophilic nature of the chloroacetyl group, leading to the formation of various derivatives. The compound can also undergo hydrolysis under acidic or basic conditions, resulting in the release of the bromophenyl amine and other products.

Research indicates that N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide exhibits significant biological activity, particularly in antimicrobial and anticancer domains. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines by disrupting cellular processes through enzyme inhibition. This mechanism often involves binding to specific protein targets, thereby interfering with their normal function.

The synthesis of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide typically involves the reaction of 4-bromophenyl isocyanate with 2-chloroacetamide in an organic solvent such as dichloromethane or tetrahydrofuran. A base like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature for several hours until the product is formed. In industrial settings, this process can be scaled up using larger reactors while optimizing conditions for yield and purity .

N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide has diverse applications in scientific research and industry:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds.
  • Biology: The compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
  • Medicine: Ongoing research aims to explore its efficacy as a treatment for various diseases.
  • Industry: It is utilized in producing specialty chemicals and acts as a building block for more complex molecules .

Studies on the interactions of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide with biological targets reveal its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may interact with proteins linked to cancer cell proliferation or bacterial resistance mechanisms. Understanding these interactions helps elucidate its mechanism of action and guides further drug development efforts.

Several compounds share structural similarities with N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide, including:

  • N-(4-bromophenyl)-2-chloroacetamide: Lacks the oxoethyl group but retains similar biological properties.
  • N-(4-methylphenyl)-2-chloroacetamide: Features a methyl group instead of bromine, affecting its reactivity and biological activity.
  • N-(phenyl)-2-chloroacetamide: A simpler structure without bromine or additional substituents, often used as a reference compound.
Compound NameKey Features
N-(4-bromophenyl)-2-chloroacetamideSimilar structure without oxoethyl group
N-(4-methylphenyl)-2-chloroacetamideMethyl substitution affects reactivity
N-(phenyl)-2-chloroacetamideSimplified structure for comparison

These comparisons highlight the unique aspects of N-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2-chloroacetamide, particularly its enhanced biological activities due to the presence of both bromine and oxoethyl groups.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

303.96142 g/mol

Monoisotopic Mass

303.96142 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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